physicochemical properties of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
physicochemical properties of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is an aromatic keto ester with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, including predicted and experimentally-derived data where available. It is designed to be a vital resource for scientists, offering insights into its behavior in various chemical and biological systems, alongside detailed methodologies for its synthesis and characterization.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a molecule from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), directly impacting its efficacy and safety profile. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1] Therefore, a comprehensive characterization of these parameters for a molecule like Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is an indispensable first step in evaluating its potential as a drug candidate or a key building block in medicinal chemistry.
Molecular Identity and Structure
A foundational understanding of a molecule begins with its precise chemical identity.
IUPAC Name: Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
CAS Number: 82054-02-2[2]
Chemical Formula: C₁₅H₂₀O₄
Molecular Weight: 264.32 g/mol
Structural Elucidation
The structure of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate comprises a substituted aromatic ring linked to a keto-ester aliphatic chain. This unique combination of functional groups dictates its chemical reactivity and physical properties.
Figure 1: 2D Chemical Structure of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate.
Physicochemical Properties: A Tabulated Summary
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Solid at room temperature | Influences formulation and stability. |
| Boiling Point (°C) | > 200 (at atmospheric pressure) | Relevant for purification and processing. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). | Affects bioavailability and formulation options. |
| LogP (o/w) | ~3.5 - 4.5 (Predicted) | A measure of lipophilicity, impacting membrane permeability and absorption. |
| pKa | Not ionizable under physiological pH | Determines the charge state of the molecule, which affects solubility and receptor binding. |
Synthesis and Spectroscopic Characterization
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and efficient route for the synthesis of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Figure 2: Proposed synthetic workflow for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate.
Experimental Protocol:
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Catalyst Suspension: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.
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Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add ethyl glutaryl chloride to the mixture with continuous stirring.
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Aromatic Substrate Addition: To the cooled mixture, add 2-methylanisole dropwise. The methoxy and methyl groups on the aromatic ring are ortho, para-directing. Due to steric hindrance from the methoxy group, the acylation is expected to occur predominantly at the para position to the methoxy group.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.
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Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts.
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Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Predicted Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
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δ 7.6-7.8 (d, 1H): Aromatic proton ortho to the carbonyl group.
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δ 6.8-7.0 (m, 2H): Aromatic protons.
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δ 4.1 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
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δ 3.9 (s, 3H): Methoxy group protons (-OCH₃).
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δ 3.0 (t, 2H): Methylene protons adjacent to the carbonyl group (-COCH₂-).
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δ 2.4 (t, 2H): Methylene protons adjacent to the ester group (-CH₂COOEt).
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δ 2.3 (s, 3H): Methyl group protons on the aromatic ring (-CH₃).
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δ 2.0 (quint, 2H): Central methylene protons of the valerate chain (-CH₂CH₂CH₂-).
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δ 1.2 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
4.2.2. ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
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δ ~200: Carbonyl carbon of the ketone (C=O).
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δ ~173: Carbonyl carbon of the ester (COO).
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δ ~160: Aromatic carbon attached to the methoxy group.
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δ ~125-135: Aromatic carbons.
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δ ~110: Aromatic carbon.
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δ ~60: Methylene carbon of the ethyl ester (-OCH₂CH₃).
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δ ~55: Methoxy carbon (-OCH₃).
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δ ~38: Methylene carbon adjacent to the ketone.
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δ ~33: Methylene carbon adjacent to the ester.
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δ ~21: Central methylene carbon of the valerate chain.
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δ ~20: Methyl carbon on the aromatic ring.
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δ ~14: Methyl carbon of the ethyl ester (-OCH₂CH₃).
4.2.3. Infrared (IR) Spectroscopy (Predicted)
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~2950-3000 cm⁻¹: C-H stretching of sp³ hybridized carbons (aliphatic chain).
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~3000-3100 cm⁻¹: C-H stretching of sp² hybridized carbons (aromatic ring).
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~1735 cm⁻¹: Strong C=O stretching of the ester.[3]
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~1685 cm⁻¹: Strong C=O stretching of the aromatic ketone (conjugated).[3][4]
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~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.
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~1250, 1050 cm⁻¹: C-O stretching of the ester and ether.
4.2.4. Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): m/z = 264.
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Key Fragmentation Pattern: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and cleavage at the carbonyl groups, leading to characteristic acylium ions.
Experimental Protocols for Physicochemical Characterization
For researchers aiming to experimentally determine the , the following established protocols are recommended.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol:
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Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Lipophilicity (LogP) Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a standard measure of a compound's lipophilicity.
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase to a sealed container.
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Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.
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Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).
Figure 3: Workflow for experimental LogP determination.
Conclusion
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate presents an interesting scaffold for further chemical exploration. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework based on established chemical principles and predictive methodologies. The outlined synthetic route and predicted spectral data offer a solid foundation for its preparation and characterization. The detailed protocols for determining key physicochemical parameters will enable researchers to generate the necessary experimental data to fully evaluate its potential in drug discovery and other applications. As with any compound in early-stage development, a thorough experimental validation of these predicted properties is strongly encouraged.
References
- Di, L., & Kerns, E. H. (2016).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
